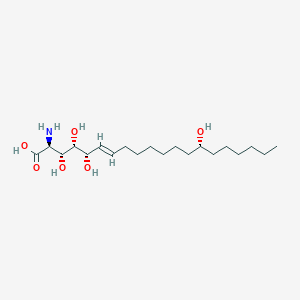

Sphingofungin B

Descripción

Propiedades

IUPAC Name |

(E,2S,3R,4R,5S,14R)-2-amino-3,4,5,14-tetrahydroxyicos-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO6/c1-2-3-4-9-12-15(22)13-10-7-5-6-8-11-14-16(23)18(24)19(25)17(21)20(26)27/h11,14-19,22-25H,2-10,12-13,21H2,1H3,(H,26,27)/b14-11+/t15-,16+,17+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPFYKYEEDCCTL-MXSQXUFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121025-45-4 | |

| Record name | Sphingofungin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Analysis of Sphingofungin B: A Technical Guide for Researchers

Introduction: The Critical Role of Sphingolipids and the Dawn of Their Inhibitors

Sphingolipids are a class of essential lipids in eukaryotic cell membranes, playing pivotal roles in a myriad of cellular processes, including signal transduction, cell-cell recognition, and apoptosis.[1][2] The integrity of the sphingolipid biosynthetic pathway is therefore paramount for cellular homeostasis. The de novo synthesis of sphingolipids commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[3][4] This initial step is the rate-limiting and committing step of the entire pathway, making SPT a prime target for therapeutic intervention in diseases characterized by dysregulated sphingolipid metabolism.[5][6]

The quest for potent and specific inhibitors of SPT has led to the discovery of a fascinating array of natural products. Among these, the sphingofungins, a family of compounds produced by the filamentous fungus Aspergillus fumigatus, have emerged as powerful tools for studying sphingolipid metabolism and as potential leads for novel antifungal agents.[7][8] This technical guide provides an in-depth exploration of Sphingofungin B, from its discovery and biosynthesis in Aspergillus fumigatus to detailed methodologies for its isolation, characterization, and the assessment of its biological activity.

Part 1: The Producing Organism and Fermentation

Aspergillus fumigatus: A Prolific Source of Bioactive Secondary Metabolites

Aspergillus fumigatus is a ubiquitous saprophytic fungus renowned for its ability to produce a diverse arsenal of secondary metabolites.[9][10][11] While it is an opportunistic human pathogen, its metabolic prowess also makes it a valuable source of novel bioactive compounds.[12] The production of these secondary metabolites is often tightly regulated and can be influenced by various environmental cues and culture conditions.[13][14]

Cultivation of Aspergillus fumigatus for Sphingofungin B Production

The initial discovery of sphingofungins utilized Aspergillus fumigatus strain ATCC 20857.[8][15] Successful production of Sphingofungin B can be achieved through both solid-state and submerged liquid fermentation. The choice of fermentation strategy can significantly impact the yield and profile of secondary metabolites.

1.2.1. Solid-State Fermentation Protocol

Solid-state fermentation offers a biomimetic environment that can enhance the production of certain fungal secondary metabolites.

-

Step 1: Media Preparation. Prepare a solid millet-based medium. For each 1 L Erlenmeyer flask, use 120 g of rice and 150 mL of ultrapure water.[16]

-

Step 2: Sterilization. Autoclave the flasks containing the medium at 121°C for 20 minutes.

-

Step 3: Inoculation. Inoculate each flask with a spore suspension of A. fumigatus (e.g., ATCC 20857 or a similar high-producing strain) to a final concentration of 1 x 10^6 spores/mL.[3]

-

Step 4: Incubation. Incubate the flasks at 28-30°C for 14-21 days in a static incubator.[3][16]

1.2.2. Submerged Liquid Fermentation Protocol

Submerged liquid fermentation allows for greater control over environmental parameters and is more readily scalable.

-

Step 1: Seed Culture Preparation. Inoculate 100 mL of ISP2 broth (4.0 g yeast extract, 10.0 g malt extract, 4.0 g glucose per 1 L of distilled water, pH 7.2) with A. fumigatus spores.[14] Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Step 2: Production Medium Preparation. Prepare a liquid production medium containing both glucose and glycerol as carbon sources.[8][15] A suitable medium composition is 20 g/L glucose, 20 g/L glycerol, 5 g/L peptone, 2 g/L yeast extract, 1 g/L KH2PO4, and 0.5 g/L MgSO4·7H2O.

-

Step 3: Inoculation. Inoculate the production medium with 5% (v/v) of the seed culture.

-

Step 4: Fermentation. Incubate the production culture at 28°C, 200 rpm for 7-10 days.

Part 2: Extraction and Purification of Sphingofungin B

The following workflow outlines a robust procedure for the isolation and purification of Sphingofungin B from fungal cultures.

Caption: Workflow for the extraction and purification of Sphingofungin B.

Extraction Protocol

-

Step 1: Mycelial Harvest. For liquid cultures, separate the mycelia from the culture broth by filtration through cheesecloth or centrifugation. For solid cultures, the entire fermented mass is used.

-

Step 2: Solvent Extraction. Macerate the mycelial mass or solid culture with an equal volume of ethyl acetate and agitate for 4-6 hours at room temperature.[16] Repeat the extraction process three times.

-

Step 3: Concentration. Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Protocol

-

Step 1: Silica Gel Chromatography.

-

a. Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent such as hexane.

-

b. Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane/methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.

-

c. Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate in methanol.

-

-

Step 2: Fraction Analysis. Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC-MS to identify fractions containing Sphingofungin B. Pool the fractions containing the compound of interest.

-

Step 3: Semi-Preparative HPLC.

-

a. Column: Utilize a semi-preparative C18 column (e.g., Kinetex C18, 10 × 250 mm, 5 µm).[13]

-

b. Mobile Phase: Employ a gradient elution system with water (0.1% formic acid) as solvent A and acetonitrile (0.1% formic acid) as solvent B.[13] A typical gradient might be: 10% B for 2 min, ramp to 95% B over 30 min, hold at 95% B for 5 min, then return to 10% B.

-

c. Detection and Collection: Monitor the elution at 210 nm and collect the peak corresponding to Sphingofungin B.

-

-

Step 4: Final Concentration. Evaporate the solvent from the collected fraction to obtain pure Sphingofungin B.

Part 3: Structural Elucidation and Characterization

The definitive identification of Sphingofungin B relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Plus Hybrid Quadrupole Orbitrap) is recommended for accurate mass determination.[13]

-

Analytical Column: A Kinetex C18 column (2.1 × 150 mm, 2.5 µm) provides excellent resolution.[13]

-

Mobile Phase and Gradient: Use the same mobile phase as in the semi-preparative HPLC, but with a faster gradient suitable for analytical purposes.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Expected Mass: The protonated molecule [M+H]+ of Sphingofungin B should be observed at m/z 344.28.

-

MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to obtain characteristic fragmentation patterns for structural confirmation.

-

| Technique | Instrumentation | Column | Key Parameters | Expected Result for Sphingofungin B |

| HPLC-HRMS | Q-Exactive Plus Hybrid Quadrupole Orbitrap | Kinetex C18 (2.1 x 150 mm, 2.5 µm) | ESI+, Positive Mode | [M+H]⁺ at m/z 344.28 |

| NMR | Bruker AVANCE III 600 MHz | 5 mm cryoprobe | ¹H, ¹³C, COSY, HSQC, HMBC | Characteristic shifts confirming the sphingoid backbone and fatty acid chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe is necessary for resolving the complex proton and carbon signals.[13]

-

Solvent: Deuterated methanol (CD3OD) or chloroform (CDCl3) are suitable solvents.[13]

-

Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for complete structural assignment. The data will reveal the connectivity of all protons and carbons, confirming the stereochemistry and the structure of the fatty acid tail.

Part 4: Mechanism of Action - Inhibition of Serine Palmitoyltransferase (SPT)

Sphingofungin B exerts its biological effect by potently and specifically inhibiting serine palmitoyltransferase (SPT), the first enzyme in the sphingolipid biosynthesis pathway.[14][17][18]

Caption: Mechanism of action of Sphingofungin B as an SPT inhibitor.

Serine Palmitoyltransferase (SPT) Inhibition Assay

Verifying the inhibitory activity of isolated Sphingofungin B against SPT is a critical step. An HPLC-based assay provides a non-radioactive and sensitive method.

-

Step 1: Preparation of Cell Lysate.

-

a. Culture a suitable cell line (e.g., HEK293T cells) to confluence.

-

b. Harvest the cells and lyse them in a buffer containing 50 mM HEPES (pH 8.0), 1 mM EDTA, and a protease inhibitor cocktail.

-

c. Determine the protein concentration of the total cell lysate using a Bradford assay.

-

-

Step 2: SPT Reaction.

-

a. In a microcentrifuge tube, combine 100-200 µg of total cell lysate with the reaction buffer (50 mM HEPES, pH 8.0, 1 mM EDTA, 5 mM L-serine, 5 mM pyridoxal 5'-phosphate, and 50 µM palmitoyl-CoA).

-

b. Add Sphingofungin B (dissolved in DMSO) at various concentrations. Include a positive control (e.g., Myriocin, another known SPT inhibitor) and a no-inhibitor control (DMSO vehicle).

-

c. Incubate the reaction mixture at 37°C for 60 minutes.

-

-

Step 3: Product Reduction and Extraction.

-

a. Stop the reaction and reduce the 3-ketosphinganine product to sphinganine by adding an aqueous solution of NaBH4 (5 mg/mL).

-

b. Extract the lipids using a mixture of chloroform and methanol.

-

-

Step 4: HPLC Analysis.

-

a. Derivatize the extracted sphinganine with o-phthalaldehyde (OPA) to make it fluorescent.

-

b. Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.

-

c. Quantify the sphinganine peak and calculate the percentage of SPT inhibition relative to the no-inhibitor control.

-

| Parameter | Value/Condition |

| Enzyme Source | Mammalian cell lysate (e.g., HEK293T) |

| Substrates | L-serine, Palmitoyl-CoA |

| Cofactor | Pyridoxal 5'-phosphate (PLP) |

| Incubation | 37°C, 60 minutes |

| Detection Method | HPLC with fluorescence detection (after OPA derivatization) |

| Positive Control | Myriocin |

Conclusion: A Versatile Tool for Sphingolipid Research

Sphingofungin B, a natural product from Aspergillus fumigatus, represents a highly specific and potent inhibitor of serine palmitoyltransferase. Its discovery has provided the scientific community with an invaluable molecular probe to dissect the complexities of sphingolipid metabolism and its role in health and disease. The technical guidance provided herein offers a comprehensive framework for the reliable production, isolation, and characterization of Sphingofungin B, empowering researchers to leverage this powerful tool in their scientific endeavors. Further exploration of the sphingofungin family and the development of synthetic analogs hold significant promise for the future of antifungal drug development and the therapeutic modulation of sphingolipid pathways.

References

- Frisvad, J. C., Larsen, T. O., de Vries, R., Meijer, M., Houbraken, J., Cabañes, F. J., ... & Samson, R. A. (2007). Secondary metabolite profiling, growth profiles and other tools for species recognition and important Aspergillus mycotoxins. Studies in Mycology, 59, 31-37.

- Bok, J. W., & Keller, N. P. (2004). LaeA, a regulator of secondary metabolism in Aspergillus spp. Eukaryotic Cell, 3(2), 527-535.

- Khalaf, A. Q., & Ibraheem, S. A. (2021). Roles of Aspergillus fumigatus secondary metabolites: A review. Gene Reports, 23, 101180.

- Hoefgen, S., Bissell, A. U., Huang, Y., Gherlone, F., Raguž, L., Beemelmanns, C., & Valiante, V. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5), e01331-22.

- Del Poeta, M., & Luberto, C. (2020).

- Lind, A. L., Smith, L. A., & Calvo, A. M. (2019). A call to arms: Mustering secondary metabolites for success and survival of an opportunistic pathogen.

- Valiante, V., Baldin, C., Hortschansky, P., & Brakhage, A. A. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio, 15(3), e00195-24.

- Bissell, A. U., Rautschek, J., Hoefgen, S., Raguž, L., Mattern, D. J., Saeed, N., ... & Valiante, V. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS Chemical Biology, 17(2), 386-394.

- Rateb, M. E., Hallyburton, I., Houssen, W. E., Bull, A. T., Goodfellow, M., Santhanam, R., ... & Ebel, R. (2013). Induction of diverse secondary metabolites in Aspergillus fumigatus by microbial co-culture. RSC Advances, 3(34), 14444-14450.

- Hanada, K. (2010). Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(9), 951-959.

- Li, Y., Wang, Y., Zhang, Y., Li, X., Wang, J., & Che, Y. (2022). Study on Secondary Metabolites of Endophytic Fungus, Aspergillus fumigatus, from Crocus sativus L. Guided by UHPLC-HRMS/MS-Based Molecular Network. Molecules, 27(9), 2999.

- Singh, A., & Del Poeta, M. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 497.

- Singh, A., & Del Poeta, M. (2017). Fungal sphingolipids: a new arsenal of virulence factors. Current Opinion in Microbiology, 39, 51-57.

- VanMiddlesworth, F., Giacobbe, R. A., Lopez, M., Garrity, G., Bland, J. A., Bartizal, K., ... & Monaghan, R. L. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861-867.

- Zweerink, M. M., Edison, A. M., Wells, G. B., Pinto, W., & Lester, R. L. (1992). Characterization of a novel, potent, and specific inhibitor of serine palmitoyltransferase. Journal of Biological Chemistry, 267(35), 25032-25038.

- Hanada, K. (2003). Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. Journal of Biological Chemistry, 278(48), 47303-47306.

- Hornemann, T., Penno, A., & Rütti, M. F. (2007). An improved method to determine serine palmitoyltransferase activity. Journal of lipid research, 48(7), 1642-1647.

- Davis, A. C., Kelly, S. L., & Gable, K. (2019). Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity. Bio-protocol, 9(17), e3351-e3351.

- Raguž, L., Peng, C. C., Kaiser, M., Görls, H., & Beemelmanns, C. (2022). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C.

- Patsnap. (2024). What are SPT inhibitors and how do they work?

- VanMiddlesworth, F., Giacobbe, R. A., Lopez, M., Garrity, G., Bland, J. A., Bartizal, K., ... & Monaghan, R. L. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861–867.

- ATCC.

- Raguž, L., Peng, C.-C., Kaiser, M., Görls, H., & Beemelmanns, C. (2022). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C.

- Santa Cruz Biotechnology. (n.d.). SPTLC Inhibitors.

- VanMiddlesworth, F., Giacobbe, R. A., Lopez, M., Garrity, G., Bland, J. A., Bartizal, K., Fromtling, R. A., Polishook, J., Zweerink, M., Edison, A. M., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861–867.

Sources

- 1. Induction of diverse secondary metabolites in Aspergillus fumigatus by microbial co-culture - Kent Academic Repository [kar.kent.ac.uk]

- 2. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SPT inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Caspofungin on Metabolite Profiles of Aspergillus Species Determined by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. | Semantic Scholar [semanticscholar.org]

- 9. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]

- 13. journals.asm.org [journals.asm.org]

- 14. scispace.com [scispace.com]

- 15. scbt.com [scbt.com]

- 16. Study on Secondary Metabolites of Endophytic Fungus, Aspergillus fumigatus, from Crocus sativus L. Guided byUHPLC-HRMS/MS-Based Molecular Network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Sphingofungin B structure and chemical properties

An In-Depth Technical Guide to Sphingofungin B: Structure, Properties, and Mechanism of Action

Abstract

Sphingofungin B is a fungal-derived natural product that has garnered significant attention within the scientific community for its potent and specific inhibition of serine palmitoyltransferase (SPT), the enzyme catalyzing the first committed step in sphingolipid biosynthesis. This guide provides a comprehensive technical overview of Sphingofungin B, intended for researchers, scientists, and professionals in drug development. We will delve into its detailed chemical structure and physicochemical properties, explore its intricate biosynthetic pathway in Aspergillus fumigatus, and elucidate its mechanism of action. Furthermore, this document outlines its biological activities, including its notable antifungal properties, and provides detailed experimental protocols for its isolation and functional characterization. By synthesizing current research, this guide aims to serve as an authoritative resource on Sphingofungin B, highlighting its importance as a biochemical tool and as a potential scaffold for therapeutic development.

Introduction

Sphingolipids are a critical class of lipids that serve as structural components of eukaryotic cell membranes and as key signaling molecules involved in a myriad of cellular processes.[1] The dysregulation of sphingolipid homeostasis has been implicated in numerous human diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making the enzymes of this pathway attractive therapeutic targets.[1][2][3] Sphingofungins, a family of natural products first isolated from Aspergillus fumigatus, are potent inhibitors of sphingolipid biosynthesis.[2][4] Among this family, Sphingofungin B stands out for its well-characterized activity. It acts as a specific inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway.[1][5] This high specificity makes Sphingofungin B an invaluable tool for studying sphingolipid metabolism and a promising lead compound for the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

The biological activity of Sphingofungin B is intrinsically linked to its unique chemical architecture. A thorough understanding of its structure is paramount for appreciating its mechanism of action and for guiding synthetic modification efforts.

Structural Elucidation

Sphingofungin B is a long-chain amino fatty acid.[6] Its chemical name is (E,2S,3R,4R,5S,14R)-2-amino-3,4,5,14-tetrahydroxyicos-6-enoic acid.[6][7] The structure is characterized by a twenty-carbon backbone featuring several key functional groups:

-

An amino group at the C-2 position.

-

Multiple hydroxyl groups at C-3, C-4, C-5, and C-14, with a defined stereochemistry that is crucial for its biological function.[6]

-

A carboxylic acid group at C-1.

-

A trans double bond between C-6 and C-7.[6]

Crucially, the N-terminal portion of Sphingofungin B bears a strong structural resemblance to sphinganine and phytosphingosine, the natural substrates of enzymes downstream of SPT.[2] This structural mimicry is the basis for its inhibitory action on the sphingolipid pathway.

Caption: Chemical Structure of Sphingofungin B.

Physicochemical Data

A summary of the key chemical properties for Sphingofungin B is provided below. These data are essential for experimental design, including solvent selection for assays and purification protocols.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₉NO₆ | [6][8] |

| Molecular Weight | 389.5 g/mol | [6] |

| Monoisotopic Mass | 389.27774 Da | [7] |

| CAS Number | 121025-45-4 | [6] |

| Chemical Class | Long-chain fatty acid, Sphinganine analog | [6] |

| Stereochemistry | (E,2S,3R,4R,5S,14R) | [6][7] |

| XlogP (predicted) | 0.1 | [7] |

Biosynthesis

The biosynthesis of Sphingofungin B has been elucidated in the fungus Aspergillus fumigatus. It involves a dedicated biosynthetic gene cluster (BGC) that orchestrates a series of enzymatic reactions.[1][2] The biosynthesis begins with the condensation of a C18 polyketide with the uncommon substrate aminomalonate, a key departure from many other secondary metabolite pathways.[1][2] This initial step is catalyzed by the polyketide synthase (PKS) SphB and the aminotransferase SphA.[5] Subsequent modifications to this backbone are carried out by a suite of tailoring enzymes, including a 3-ketoreductase (SphF), a P450 monooxygenase (SphH), and another monooxygenase (SphC), which is responsible for the C-4 hydroxylation that yields Sphingofungin B.[5]

Interestingly, the biosynthetic machinery for sphingofungins is compartmentalized within the cell, with different steps occurring in the cytosol, the endoplasmic reticulum (ER), and ER-derived vesicles.[5][9][10] This spatial organization is thought to be a mechanism to manage the production of a toxic secondary metabolite and may represent a self-defense mechanism for the fungus.[5][9]

Caption: Simplified Biosynthetic Pathway of Sphingofungin B.

Mechanism of Action

The primary mechanism of action for Sphingofungin B is the potent and specific inhibition of Serine Palmitoyltransferase (SPT).[1][2][5]

Inhibition of Serine Palmitoyltransferase (SPT)

SPT is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the condensation of L-serine and palmitoyl-CoA.[11][12] This reaction forms 3-ketodihydrosphingosine and is the first and rate-limiting step in the de novo synthesis of all sphingolipids.[5][12] Due to its structural similarity to sphingolipid precursors, Sphingofungin B acts as a competitive inhibitor of SPT.[2] By blocking this crucial enzymatic step, Sphingofungin B effectively shuts down the entire sphingolipid production line, leading to the depletion of essential downstream products like ceramides, sphingomyelin, and complex glycosphingolipids. This disruption of sphingolipid homeostasis has profound effects on cell viability and function.[1][2]

Caption: Inhibition of Sphingolipid Biosynthesis by Sphingofungin B.

Biological Activities

Antifungal Activity

Sphingofungins were originally discovered during screening for novel antifungal agents.[4][13] Sphingofungin B exhibits a limited spectrum of antifungal activity but is particularly effective against Cryptococcus species.[4][13] Its fungicidal activity is dependent on cell growth; the compound causes a significant loss of viability in growing cultures over several hours, which is consistent with a mechanism that disrupts the synthesis of essential membrane components rather than causing immediate cell lysis.[2] The growth inhibitory effects can be completely reversed by supplementing the culture medium with downstream products of the sphingolipid pathway, such as phytosphingosine, confirming that SPT inhibition is the primary mode of its antifungal action.[2]

Potential Therapeutic Applications

Given the central role of sphingolipids in human health and disease, inhibitors of their synthesis are of great interest. The specific inhibition of SPT by Sphingofungin B makes it a valuable lead for drug development.[3] Dysregulated sphingolipid metabolism is a hallmark of various cancers and neurodegenerative diseases like Alzheimer's.[3] Therefore, targeting SPT could represent a viable therapeutic strategy.[1][3] Furthermore, some sphingofungin derivatives have demonstrated antiparasitic activity against pathogens like Plasmodium falciparum and Trypanosoma cruzi, which rely on their own sphingolipid synthesis pathways.[11][14]

Experimental Protocols

The following protocols are provided as examples of standard methodologies for the study of Sphingofungin B.

Protocol: Isolation and Purification of Sphingofungin B

Causality: This protocol is based on methods used for the initial isolation from Aspergillus fumigatus.[4][13] It employs a solid-phase fermentation to maximize production, followed by solvent extraction and chromatographic separation to purify the compound based on its polarity and chemical properties.

Methodology:

-

Fermentation:

-

Inoculate a solid millet-based medium with Aspergillus fumigatus ATCC 20857.

-

Incubate the culture at 28°C for 14-21 days until substantial mycelial growth is observed.

-

-

Extraction:

-

Harvest the entire solid culture and extract exhaustively with a mixture of methanol and water (e.g., 80:20 v/v).

-

Filter the extract to remove solid biomass.

-

Concentrate the filtrate under reduced pressure to yield a crude aqueous extract.

-

-

Initial Purification:

-

Apply the crude extract to a solid-phase extraction (SPE) column (e.g., C18).

-

Wash the column with water to remove highly polar impurities.

-

Elute the sphingofungins with a stepwise gradient of methanol in water.

-

-

Chromatographic Separation (HPLC):

-

Pool the fractions containing the target compounds, concentrate, and dissolve in a suitable mobile phase.

-

Inject the sample onto a preparative reverse-phase C18 HPLC column.

-

Elute with an isocratic or gradient system of acetonitrile and water (containing 0.1% trifluoroacetic acid, if necessary, to improve peak shape).

-

Monitor the eluent at ~210 nm and collect fractions corresponding to the Sphingofungin B peak.

-

-

Verification:

-

Confirm the purity and identity of the isolated compound using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the data with published values.[6]

-

Protocol: Colorimetric Serine Palmitoyltransferase (SPT) Inhibition Assay

Causality: This assay provides a quantitative measure of SPT inhibition.[3][12] It is a coupled enzyme assay where the release of Coenzyme A (CoA) from the SPT reaction is used by a second enzyme, FadD, in a reaction that consumes NADH, which can be monitored spectrophotometrically. The rate of NADH decrease is proportional to SPT activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES buffer, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 50 µM PLP.

-

Substrates: Prepare stock solutions of L-serine (e.g., 50 mM) and Palmitoyl-CoA (e.g., 5 mM) in appropriate solvents.

-

Enzymes: Purified recombinant SPT and E. coli FadD.

-

Coupling Reagents: NADH and palmitic acid.

-

Inhibitor: Prepare a dilution series of Sphingofungin B in DMSO or the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of Assay Buffer.

-

Add 10 µL of the coupling reagents (NADH and palmitic acid) and 10 µL of the FadD enzyme solution.

-

Add 10 µL of the Sphingofungin B dilution (or vehicle control, e.g., DMSO).

-

Add 10 µL of the SPT enzyme solution.

-

Incubate the plate at 37°C for 5 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 10 µL of the substrate mixture (L-serine and Palmitoyl-CoA).

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader capable of kinetic reads.

-

Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADH) every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the Sphingofungin B concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Structure-Activity Relationship (SAR)

Studies on various natural and synthetic analogs of sphingofungins have provided insights into the structural features required for SPT inhibition.

-

Polyketide Tail: Desaturation of the polyketide tail, for instance at the Δ12 position, has been shown to increase the antifungal activity of some sphingofungin derivatives.[3][15]

-

C-14 Hydroxylation: The removal of the hydroxyl group at C-14 can positively affect activity against bacterial SPT, though it appears to have little effect on the fungal enzyme.[3]

-

C-4 and C-5 Modifications: The hydroxyl group at C-4 is important for inhibitory activity.[11] Acetylation at the C-5 position (as in Sphingofungin C) is tolerated and results in a potent inhibitor.[2][3]

These findings highlight that while the core amino acid head group is essential for binding to the active site, modifications along the lipid tail can modulate the potency and selectivity of inhibition.[3][15]

Conclusion and Future Perspectives

Sphingofungin B is a powerful natural product that serves as a cornerstone for research into sphingolipid metabolism. Its specific and potent inhibition of serine palmitoyltransferase has made it an indispensable chemical probe. The elucidation of its biosynthetic pathway and the growing understanding of its structure-activity relationships are paving the way for the creation of novel analogs through synthetic chemistry and metabolic engineering. Future research will likely focus on leveraging this knowledge to design next-generation SPT inhibitors with improved pharmacological properties, potentially leading to new therapies for a range of human diseases and novel antifungal agents to combat drug-resistant pathogens.

References

- Vulcanchem. Sphingofungin B - 121025-45-4.

- VanMiddlesworth F, Giacobbe RA, Lopez M, et al. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. J Antibiot (Tokyo). 1992 Jun;45(6):861-7.

- ResearchGate. Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor | Request PDF.

- Janevska S, Hoefgen S, Rautschek J, et al. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio. 2024.

- Bissell AU, Rautschek J, Hoefgen S, et al. Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS Chem Biol. 2022 Jan 13.

- ResearchGate. A) Chemical structures of all known members of the sphingofungin family, myriocin and lipoxamycin (inhibitors of the pyridoxal phosphate (PLP)‐dependent serine palmitoyltransferase (SPT)). B) First step of sphingolipid biosynthesis.

- ASM Journals. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio.

- Hoefgen S, Bissell AU, Huang Y, et al. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiol Spectr. 2022 Sep 19.

- PubChemLite. Sphingofungin b (C20H39NO6).

- National Institutes of Health. Sphingofungin B | C20H39NO6 | CID 6439077 - PubChem.

- Semantic Scholar. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity.

- ResearchGate. (PDF) The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism.

- National Institutes of Health. A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C.

- National Center for Biotechnology Information. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition.

- ResearchGate. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingofungin B (121025-45-4) for sale [vulcanchem.com]

- 7. PubChemLite - Sphingofungin b (C20H39NO6) [pubchemlite.lcsb.uni.lu]

- 8. Sphingofungin B | C20H39NO6 | CID 6439077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. | Semantic Scholar [semanticscholar.org]

- 14. A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Sphingofungin B: A Technical Guide to its Antifungal Activity and Mechanism of Action

This in-depth technical guide provides a comprehensive overview of the biological activity of Sphingofungin B, a potent antifungal agent. Tailored for researchers, scientists, and drug development professionals, this document delves into the core of its mechanism of action, outlines detailed experimental protocols for its evaluation, and presents key data to facilitate further research and development in the field of antifungal therapeutics.

Introduction: The Rise of Novel Antifungal Agents

The increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action.[1][2] Sphingofungins, a family of natural products isolated from Aspergillus fumigatus, represent a promising class of such compounds.[3][4][5] Among them, Sphingofungin B has garnered significant attention for its potent and specific antifungal activity. This guide will focus on the technical aspects of Sphingofungin B's biological activity, providing a foundational understanding for its potential therapeutic applications.

The Molecular Target: Inhibition of Sphingolipid Biosynthesis

The antifungal efficacy of Sphingofungin B stems from its highly specific inhibition of a critical enzyme in the sphingolipid biosynthesis pathway: serine palmitoyltransferase (SPT) .[6][7][8][9] Sphingolipids are essential components of eukaryotic cell membranes, playing crucial roles in signal transduction, cell proliferation, and apoptosis.[9][10] By disrupting this fundamental pathway, Sphingofungin B compromises the structural integrity and signaling functions of the fungal cell membrane, ultimately leading to cell death.

Mechanism of Action: A Competitive Inhibition Model

SPT catalyzes the first and rate-limiting step in sphingolipid biosynthesis: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[8][10][11] Sphingofungin B, being a structural analog of sphingosine, acts as a potent competitive inhibitor of SPT.[8][9] Its chemical structure allows it to bind to the active site of the enzyme, preventing the natural substrates from binding and thereby halting the entire downstream production of sphingolipids.[7][12] This targeted inhibition is the primary reason for its antifungal effect and distinguishes it from other classes of antifungal drugs that target the cell wall or ergosterol biosynthesis.[1][13]

The following diagram illustrates the sphingolipid biosynthesis pathway and the precise point of inhibition by Sphingofungin B.

Spectrum of Antifungal Activity

Sphingofungin B exhibits a selective spectrum of antifungal activity. Early studies have demonstrated its particular effectiveness against Cryptococcus species, which are significant opportunistic pathogens.[3][4][5] The desaturation of the polyketide tail in sphingofungin derivatives has been shown to increase its inhibitory effect on serine palmitoyltransferase, suggesting that structural modifications can modulate its antifungal potency.[14][15]

| Fungal Species | Reported Activity of Sphingofungins |

| Cryptococcus species | Highly effective[3][4][5] |

| Candida species | Variable, with some studies showing activity |

| Aspergillus species | Limited activity reported in some studies |

Table 1: Summary of the Antifungal Spectrum of Sphingofungins.

Experimental Protocols for In Vitro Evaluation

To rigorously assess the antifungal properties of Sphingofungin B, standardized in vitro susceptibility testing is essential. The following section provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique.[16][17][18]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Sphingofungin B (analytical grade)

-

Fungal isolate (e.g., Cryptococcus neoformans ATCC 90112)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Sterile, disposable labware (pipettes, tubes, etc.)

-

Incubator (35°C)

Step-by-Step Methodology:

-

Preparation of Sphingofungin B Stock Solution:

-

Dissolve Sphingofungin B in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the fungal cells.

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Harvest the fungal cells and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the Sphingofungin B stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.06 µg/mL).

-

Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

-

Incubate the plates at 35°C for 48-72 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of Sphingofungin B at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

-

The following workflow diagram illustrates the MIC determination process.

Considerations for Further Development: Cytotoxicity and In Vivo Efficacy

While potent in vitro activity is a critical first step, the therapeutic potential of Sphingofungin B hinges on its selectivity and in vivo efficacy.

Cytotoxicity Assays

It is crucial to evaluate the cytotoxic effects of Sphingofungin B on mammalian cells to determine its therapeutic index. Standard cytotoxicity assays, such as the MTT or LDH release assays, can be employed using relevant cell lines (e.g., fibroblasts, osteoblasts, or hepatocytes).[19][20] Studies have shown that while some SPT inhibitors can exhibit cytotoxicity, the effect is largely due to the inhibition of sphingolipid synthesis.[7]

In Vivo Efficacy Studies

Animal models of fungal infection are essential to assess the in vivo efficacy of Sphingofungin B. A murine model of disseminated cryptococcosis, for instance, can be utilized to evaluate the ability of Sphingofungin B to reduce fungal burden in target organs (e.g., kidneys, brain) and improve survival rates.[21] Such studies provide critical data on pharmacokinetics, pharmacodynamics, and overall therapeutic potential.

Conclusion and Future Directions

Sphingofungin B represents a compelling lead compound in the quest for novel antifungal agents. Its specific mechanism of action, targeting the essential sphingolipid biosynthesis pathway, offers a distinct advantage over existing antifungal classes. The detailed protocols and foundational knowledge presented in this guide are intended to empower researchers to further investigate its potential. Future research should focus on optimizing its structure to enhance its antifungal spectrum and therapeutic index, as well as on developing formulation strategies to improve its in vivo delivery and efficacy. Through continued rigorous scientific investigation, Sphingofungin B and its analogs may one day provide a valuable new tool in the clinical management of life-threatening fungal infections.

References

-

Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor - ACS Publications. (2022-01-13). Retrieved from [Link]

-

SPHINGOFUNGINS A, B, C, AND D; A NEW FAMILY OF ANTIFUNGAL AGENTS - J-Stage. Retrieved from [Link]

-

Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed. Retrieved from [Link]

-

A) Chemical structures of all known members of the sphingofungin family, myriocin and lipoxamycin (inhibitors of the pyridoxal phosphate (PLP)‐dependent serine palmitoyltransferase (SPT)). B) First step of sphingolipid biosynthesis - ResearchGate. Retrieved from [Link]

-

Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. | Semantic Scholar. Retrieved from [Link]

-

The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism | mBio - ASM Journals. Retrieved from [Link]

-

Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor | Request PDF - ResearchGate. Retrieved from [Link]

-

Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed. Retrieved from [Link]

-

Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - ResearchGate. Retrieved from [Link]

-

Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC. Retrieved from [Link]

-

Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition | Microbiology Spectrum - ASM Journals. Retrieved from [Link]

-

Sphingolipids as targets for treatment of fungal infections - PMC - PubMed Central. Retrieved from [Link]

-

The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. Retrieved from [Link]

-

S159 Antifungal Susceptibility Testing. Retrieved from [Link]

-

Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - ASM Journals. Retrieved from [Link]

-

Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - ResearchGate. Retrieved from [Link]

-

Current status of antifungal susceptibility testing methods. Retrieved from [Link]

-

In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - NIH. Retrieved from [Link]

-

[Methods for in vitro antifungal susceptibility testing] | Request PDF - ResearchGate. Retrieved from [Link]

-

Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. Retrieved from [Link]

-

Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - NIH. Retrieved from [Link]

-

In vitro pharmacodynamics and in vivo efficacy of fluconazole, amphotericin B and caspofungin in a murine infection by Candida lusitaniae - PubMed. Retrieved from [Link]

-

Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - PubMed. Retrieved from [Link]

Sources

- 1. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SPHINGOFUNGINS A, B, C, AND D; A NEW FAMILY OF ANTIFUNGAL AGENTS [jstage.jst.go.jp]

- 4. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. | Semantic Scholar [semanticscholar.org]

- 5. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sphingolipids as targets for treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. reviberoammicol.com [reviberoammicol.com]

- 17. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 18. researchgate.net [researchgate.net]

- 19. Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro pharmacodynamics and in vivo efficacy of fluconazole, amphotericin B and caspofungin in a murine infection by Candida lusitaniae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Sphingofungin B Biosynthesis Pathway in Filamentous Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingofungins are a class of potent antifungal compounds produced by various filamentous fungi, including Aspergillus fumigatus and Paecilomyces variotii.[1][2] Their biological activity stems from the specific inhibition of serine palmitoyltransferase (SPT), a crucial enzyme in the sphingolipid biosynthesis pathway of eukaryotic organisms.[1][3] This inhibition disrupts cell membrane integrity and vital cellular processes, making sphingofungins and their derivatives attractive candidates for novel antifungal drug development. This guide provides a comprehensive technical overview of the Sphingofungin B biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and subcellular organization. Furthermore, it offers field-proven experimental protocols for the investigation and manipulation of this pathway, aiming to facilitate further research and exploitation of these fascinating natural products.

Introduction: The Significance of Sphingofungins

Sphingolipids are essential components of eukaryotic cell membranes, playing critical roles in signal transduction, cell growth, and apoptosis.[4] The enzyme serine palmitoyltransferase (SPT) catalyzes the first committed step in sphingolipid biosynthesis, the condensation of L-serine and palmitoyl-CoA.[1][4] Sphingofungins, as structural analogs of sphingosine, act as potent and specific inhibitors of SPT.[1][3] This targeted mode of action has positioned them as valuable tools for studying sphingolipid metabolism and as promising leads for antifungal therapies. The increasing prevalence of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents with unique mechanisms of action, a role that sphingofungin derivatives could potentially fill.

The Sphingofungin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for sphingofungin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). In Aspergillus fumigatus, this cluster contains the genes encoding all the necessary enzymes for the production of sphingofungins B, C, and D.[3] The core enzymes and their putative functions are summarized in the table below.

| Gene | Enzyme | Putative Function |

| sphA | Aminotransferase | Condensation of the polyketide with aminomalonate; also exhibits SPT-like activity for self-resistance.[1][5] |

| sphB | Polyketide Synthase (PKS) | Synthesis of the C18 polyketide backbone.[1] |

| sphC | Monooxygenase | C-4 hydroxylation of the sphingofungin backbone.[1] |

| sphE | Acetyltransferase | Acetylation of the C-5 hydroxyl group to form Sphingofungin C.[5] |

| sphF | 3-Ketoreductase | Reduction of the C-3 keto group of the initial intermediate.[1] |

| sphH | Cytochrome P450 Monooxygenase | Hydroxylation of the polyketide chain.[1] |

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of Sphingofungin B is a multi-step process involving a fascinating interplay of cytosolic and endoplasmic reticulum (ER)-localized enzymes. This spatial organization is crucial for the efficient synthesis of the final product and for the fungus's self-protection mechanism.[1]

Initiation: The Genesis of the Polyketide Backbone

The pathway commences in the cytosol with the iterative action of the polyketide synthase (PKS), SphB . This enzyme catalyzes the assembly of a C18 polyketide chain from acetyl-CoA and malonyl-CoA extender units.[1] Concurrently, the aminotransferase SphA facilitates a crucial condensation reaction between the newly synthesized polyketide and the unusual starter unit, aminomalonate .[3] This initial condensation product is the first committed intermediate of the pathway.

Tailoring and Modification: A Journey Through the Endoplasmic Reticulum

Following its synthesis in the cytosol, the initial intermediate is shuttled to the endoplasmic reticulum (ER) for a series of tailoring reactions.

-

Reduction: The 3-ketoreductase, SphF , reduces the keto group at the C-3 position.[1]

-

Hydroxylation: The cytochrome P450 monooxygenase, SphH , introduces a hydroxyl group at a specific position on the polyketide tail.[1] The exact mechanism of P450 enzymes involves a catalytic cycle with an iron(IV)-oxo heme intermediate that performs the oxidation.[6][7][8][9][10]

Final Touches: A Return to the Cytosol

The penultimate step in Sphingofungin B biosynthesis involves the monooxygenase SphC , which is localized in the cytosol.[1] This enzyme catalyzes the hydroxylation at the C-4 position of the sphingoid backbone, a critical step for the biological activity of the final molecule. The product of this reaction is Sphingofungin B .

A Self-Resistance Mechanism

A fascinating aspect of the sphingofungin pathway is the dual functionality of some of its enzymes, which contributes to a self-resistance mechanism. The aminotransferase SphA has been shown to possess serine palmitoyltransferase (SPT) activity, and the 3-ketoreductase SphF can also participate in the host's own sphingolipid biosynthesis.[1][5] This allows the fungus to supplement its sphingolipid pool, thereby mitigating the inhibitory effects of the produced sphingofungins.[1]

Visualization of the Sphingofungin B Biosynthesis Pathway

Caption: The compartmentalized biosynthesis of Sphingofungin B.

Experimental Protocols for Pathway Investigation

The following protocols provide detailed methodologies for key experiments used to elucidate and manipulate the Sphingofungin B biosynthesis pathway.

Gene Knockout in Aspergillus fumigatus via CRISPR-Cas9

This protocol outlines a method for targeted gene disruption in A. fumigatus using the CRISPR-Cas9 system, a powerful tool for functional genomics.[11][12][13][14]

Principle: The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell's natural DNA repair mechanisms, often non-homologous end joining (NHEJ), will repair the break, frequently introducing insertions or deletions (indels) that disrupt the gene's function.

Step-by-Step Methodology:

-

gRNA Design and Plasmid Construction:

-

Design two unique 20-nucleotide gRNAs targeting the 5' and 3' ends of the gene of interest (e.g., sphC). Ensure the presence of a protospacer adjacent motif (PAM) sequence (NGG) immediately downstream of the target sequence.

-

Synthesize oligonucleotides corresponding to the gRNA sequences.

-

Clone the gRNA cassettes into a suitable expression vector containing the Cas9 nuclease gene under a constitutive promoter (e.g., gpdA) and a selectable marker (e.g., hygromycin resistance).[11]

-

-

Preparation of A. fumigatus Protoplasts:

-

Inoculate 10⁸ conidia of the recipient A. fumigatus strain (e.g., a non-homologous end joining deficient strain like ΔakuB to increase homologous recombination efficiency if a donor template is used) into 100 mL of liquid minimal medium.

-

Incubate at 37°C with shaking for 16-18 hours.

-

Harvest the mycelia by filtration and wash with a sterile osmotic stabilizer solution (e.g., 0.6 M KCl).

-

Resuspend the mycelia in a lytic enzyme solution (e.g., Glucanex) in the osmotic stabilizer and incubate at 30°C with gentle shaking for 2-4 hours until protoplasts are released.

-

Filter the protoplast suspension through sterile glass wool to remove mycelial debris.

-

Wash the protoplasts twice with the osmotic stabilizer by centrifugation.

-

Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl₂).

-

-

Protoplast Transformation:

-

To 100 µL of the protoplast suspension (10⁷-10⁸ protoplasts), add the CRISPR-Cas9 plasmid DNA (5-10 µg).

-

Add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently.

-

Incubate on ice for 20 minutes.

-

Add 1 mL of PEG solution and incubate at room temperature for 20 minutes.

-

Add 2 mL of STC buffer and mix.

-

Plate the transformation mixture onto regeneration agar medium (e.g., minimal medium with 1.2 M sorbitol) containing the appropriate selection agent (e.g., hygromycin).

-

Incubate at 37°C for 3-5 days until transformants appear.

-

-

Screening and Verification of Knockout Mutants:

-

Isolate individual transformants and transfer them to fresh selective medium.

-

Extract genomic DNA from the putative mutants.

-

Perform PCR using primers flanking the target gene to screen for deletions or insertions.

-

Confirm the gene disruption by Sanger sequencing of the PCR product.

-

Analyze the phenotype of the confirmed knockout mutants (e.g., loss of Sphingofungin B production via HPLC-MS analysis of culture extracts).

-

Self-Validation: The protocol's success is validated by the clear phenotypic change (loss of product) in the confirmed knockout mutants, directly linking the targeted gene to its function in the biosynthetic pathway.

Precursor Feeding Studies for Pathway Elucidation

This protocol describes a method for feeding stable isotope-labeled precursors to fungal cultures to trace their incorporation into secondary metabolites, thereby confirming biosynthetic building blocks.[15][16][17]

Principle: By providing a labeled precursor (e.g., ¹³C-labeled aminomalonate) to the fungal culture, its incorporation into the final product (Sphingofungin B) can be detected by mass spectrometry. This provides direct evidence for the precursor-product relationship.

Step-by-Step Methodology:

-

Culture Preparation:

-

Inoculate the wild-type sphingofungin-producing fungus into a suitable liquid production medium.

-

Grow the culture under optimal conditions for secondary metabolite production (e.g., specific temperature, pH, and aeration).

-

-

Precursor Preparation and Feeding:

-

Prepare a sterile stock solution of the stable isotope-labeled precursor (e.g., [¹³C₃]-aminomalonic acid).

-

At a specific time point during the fungal growth phase (typically at the onset of secondary metabolism), add the labeled precursor to the culture to a final concentration of 0.1-1 mM.

-

Include a control culture to which an equivalent amount of unlabeled precursor is added.

-

-

Extraction and Analysis:

-

After a defined incubation period (e.g., 24-72 hours) following precursor addition, harvest the fungal culture.

-

Extract the secondary metabolites from the mycelium and the culture broth using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by high-resolution mass spectrometry (HRMS).

-

-

Data Interpretation:

-

Compare the mass spectra of Sphingofungin B from the labeled and unlabeled cultures.

-

Look for a mass shift in the molecular ion of Sphingofungin B from the labeled culture that corresponds to the incorporation of the labeled atoms from the precursor. For example, the incorporation of [¹³C₃]-aminomalonic acid would result in a +3 Da mass shift.

-

The presence of this specific mass shift confirms that aminomalonate is a direct precursor for Sphingofungin B biosynthesis.

-

Self-Validation: The inclusion of an unlabeled control and the detection of a specific, predictable mass shift in the target metabolite provide a robust internal validation for the precursor-product relationship.

Quantitative Data: Inhibitory Activity and Production Yields

Inhibitory Activity of Sphingofungins against Serine Palmitoyltransferase (SPT)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various sphingofungins against SPT from different organisms, highlighting their potent and selective activity.

| Sphingofungin | Target Organism/Enzyme | IC₅₀ (nM) | Reference |

| Sphingofungin B | Saccharomyces cerevisiae SPT | ~15,000 | [18] |

| Sphingofungin C | Saccharomyces cerevisiae SPT | >10,000 | [18] |

| Sphingofungin E | Paecilomyces variotii | 7.2 | [2] |

| Sphingofungin F | Paecilomyces variotii | 57 | [2] |

| Myriocin (control) | Saccharomyces cerevisiae SPT | <1,000 | [18] |

Production Yields of Sphingofungin B

Optimizing the production of Sphingofungin B is a key objective for its potential development. The following table provides an overview of reported yields under different culture conditions.

| Fungal Strain | Culture Conditions | Yield (mg/L) | Reference |

| Aspergillus fumigatus ATCC 20857 | Solid millet-based medium | Not specified | [14] |

| Aspergillus fumigatus ATCC 20857 | Liquid medium (glucose and glycerol) | Not specified | [14] |

| Aspergillus fumigatus (overexpression strain) | Optimized liquid fermentation | ~50 | [3] |

| Aspergillus nidulans (heterologous host) | Induced expression in minimal medium | ~10-20 | [19] |

Conclusion and Future Perspectives

The elucidation of the Sphingofungin B biosynthesis pathway in filamentous fungi has unveiled a sophisticated and spatially organized process for the production of a potent antifungal agent. The identification of the biosynthetic gene cluster and the characterization of the involved enzymes have paved the way for targeted genetic engineering approaches to enhance production yields and generate novel sphingofungin analogs with improved therapeutic properties. The unique self-resistance mechanism employed by the producing organisms also offers valuable insights into fungal physiology and potential strategies to overcome drug resistance. Future research in this area will likely focus on the heterologous expression of the sphingofungin BGC in optimized industrial host strains, the detailed biochemical characterization of the biosynthetic enzymes to enable rational protein engineering, and the exploration of the full chemical diversity of sphingofungin-related molecules through combinatorial biosynthesis and precursor-directed biosynthesis approaches. The in-depth understanding of this pathway, as outlined in this guide, provides a solid foundation for these exciting future endeavors.

References

-

Bissell, A. U., Rautschek, J., Hoefgen, S., Raguž, L., Mattern, D. J., Saeed, N., ... & Valiante, V. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS Chemical Biology, 17(2), 386–394. [Link]

-

Fuller, K. K., Richie, D. L., Feng, X., & Cramer, R. A. (2015). Development of the CRISPR/Cas9 system for targeted gene disruption in Aspergillus fumigatus. Eukaryotic cell, 14(10), 1073–1080. [Link]

-

Hoefgen, S., Bissell, A. U., Huang, Y., Gherlone, F., Raguž, L., Beemelmanns, C., & Valiante, V. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5), e01331-22. [Link]

-

Jojić, K., Gherlone, F., Cseresnyés, Z., Bissell, A. U., Hoefgen, S., Hoffmann, S., ... & Valiante, V. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio, 15(3), e00195-24. [Link]

-

Namdeo, A. G., Jadhav, T. S., Rai, P. K., Gavali, S., & Mahadik, K. R. (2007). Precursor Feeding for Enhanced Production of Secondary Metabolites: A Review. Pharmacognosy Reviews, 1(2), 227-231. [Link]

-

Raguž, L., Peng, C. C., Kaiser, M., Görls, H., & Beemelmanns, C. (2022). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C. Angewandte Chemie International Edition, 61(8), e202112616. [Link]

-

VanMiddlesworth, F., Giacobbe, R. A., Lopez, M., Garrity, G., Bland, J. A., Bartizal, K., ... & Monaghan, R. L. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861–867. [Link]

-

Zhang, C., Meng, X., Wei, X., & Lu, L. (2017). A simple and universal system for gene manipulation in Aspergillus fumigatus: In vitro-assembled Cas9-guide RNA ribonucleoproteins coupled with microhomology repair templates. mBio, 8(6), e01711-17. [Link]

-

Zheng, X., Zheng, P., Sun, J., Zhang, D., & Ma, Y. (2019). A simple and universal system for gene manipulation in Aspergillus fumigatus: In vitro-assembled Cas9-guide RNA ribonucleoproteins coupled with microhomology repair templates. mBio, 10(1), e02773-18. [Link]

-

Horn, W. S., Smith, J. L., Bills, G. F., Raghoobar, S. L., Helms, G. L., Kurtz, M. B., ... & Mandala, S. M. (1992). Sphingofungins E and F: novel serinepalmitoyl transferase inhibitors from Paecilomyces variotii. The Journal of antibiotics, 45(10), 1692–1696. [Link]

-

Gsaller, F., Hortschansky, P., Furukawa, T., Carr, P. D., Rash, B., Capilla, J., ... & Brakhage, A. A. (2012). Sterol biosynthesis and azole tolerance is governed by the opposing actions of SrbA and the Dsc E3 ubiquitin ligase complex. PLoS genetics, 8(7), e1002888. [Link]

-

Yadav, G., & Tuteja, N. (2012). Sphingolipid metabolic pathway: an overview of major roles played in human diseases. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(5), 809-819. [Link]

-

Gu, L., Weng, J. K., & Brachmann, A. (2020). Advanced strategy for metabolite exploration in filamentous fungi. Biotechnology advances, 39, 107474. [Link]

-

Ortiz-Moreno, A., Doran, K. S., & Cárdenas-Conejo, Y. (2023). A comprehensive review of in vitro precursor feeding strategies for the overproduction of high-value plant secondary metabolites. Arabian Journal of Chemistry, 16(10), 105178. [Link]

-

Poulos, T. L. (2006). The catalytic cycle of cytochrome P450 monooxygenase. In Cytochrome P450 (pp. 53-63). Springer, Berlin, Heidelberg. [Link]

-

Denisov, I. G., Makris, T. M., Sligar, S. G., & Schlichting, I. (2005). Structure and chemistry of cytochrome P450. Chemical reviews, 105(6), 2253-2278. [Link]

-

Jung, C. (2011). The catalytic cycle of cytochrome P450 monooxygenase and the peroxide-shunt pathway. FEBS letters, 585(11), 1641-1648. [Link]

-

Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of oxidation reactions catalyzed by cytochrome P450 enzymes. Chemical reviews, 104(9), 3947-3980. [Link]

-

Davari, M. D., Liden, G., & Gorwa-Grauslund, M. F. (2017). The catalytic function of cytochrome P450 is entwined with its membrane-bound nature. FEBS letters, 591(10), 1331-1342. [Link]

-

Chiang, Y. M., Szewczyk, E., Davidson, A. D., Keller, N. P., Oakley, B. R., & Wang, C. C. (2010). An efficient system for heterologous expression of secondary metabolite genes in Aspergillus nidulans. Journal of the American Chemical Society, 132(40), 14147-14149. [Link]

-

Tagami, K., Kobayashi, T., & Terai, G. (2017). Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host. In Methods in Molecular Biology (pp. 147-160). Humana Press, New York, NY. [Link]

Sources

- 1. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingofungins E and F: novel serinepalmitoyl transferase inhibitors from Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The catalytic function of cytochrome P450 is entwined with its membrane-bound nature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxygen Activation by Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation [mdpi.com]

- 16. phcogrev.com [phcogrev.com]

- 17. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]

- 18. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

Sphingofungin B: A Technical Guide to Its Early Discovery, Isolation, and Mechanism of Action

This in-depth technical guide delves into the foundational studies of Sphingofungin B, a potent inhibitor of sphingolipid biosynthesis. We will explore its discovery, the methodology behind its isolation from Aspergillus fumigatus, and the key experiments that elucidated its mechanism of action. This document is intended for researchers, scientists, and drug development professionals with an interest in natural product discovery, enzymology, and sphingolipid metabolism.

Introduction: The Dawn of a Novel Sphingolipid Inhibitor

The intricate world of fungal secondary metabolites has long been a fertile ground for the discovery of novel bioactive compounds. In the early 1990s, a concerted screening effort for antifungal agents led to the identification of a new family of compounds, the sphingofungins, from the fungus Aspergillus fumigatus. Among these, Sphingofungin B emerged as a compound of significant interest due to its potent and specific inhibitory activity against a key enzyme in eukaryotic cell membrane biogenesis.

Sphingolipids are essential components of eukaryotic cell membranes, playing crucial roles in signal transduction, cell-cell recognition, and maintaining membrane integrity. The de novo synthesis of sphingolipids is a highly conserved pathway, with serine palmitoyltransferase (SPT) catalyzing the first and rate-limiting step: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. The discovery of Sphingofungin B as a specific inhibitor of SPT opened new avenues for studying sphingolipid metabolism and presented a promising scaffold for the development of novel antifungal and potentially other therapeutic agents.

This guide will provide a detailed retrospective on the early scientific endeavors that brought Sphingofungin B to the forefront of sphingolipid research. We will dissect the fermentation and isolation procedures, present the evidence that solidified its mechanism of action, and discuss the techniques likely employed for its structural elucidation.

Discovery and Isolation of Sphingofungin B

The initial discovery of the sphingofungin family, including Sphingofungin B, was the result of a screening program aimed at identifying novel antifungal compounds from fungal extracts. The producing organism was identified as Aspergillus fumigatus strain ATCC 20857.

Fermentation of the Producing Organism

The production of sphingofungins was initially achieved using a solid-phase fermentation method, which was later adapted to a liquid fermentation process for scale-up.

Solid-Phase Fermentation (Initial Discovery):

-

Medium: A solid millet-based medium was used for the initial cultivation of A. fumigatus. This approach is common in early-stage natural product discovery as it often encourages the expression of secondary metabolite gene clusters that may remain silent in liquid culture.

Liquid-Phase Fermentation (Scaled-Up Production):

-

Medium: A liquid medium containing both glucose and glycerol as carbon sources was developed for larger-scale production. The use of multiple carbon sources can enhance the yield of secondary metabolites by providing sustained energy and biosynthetic precursors.

-

Process: The fermentation was observed to be biphasic, suggesting a separation between the primary growth phase (biomass accumulation) and the secondary metabolic phase (sphingofungin production).

Step-by-Step Isolation and Purification Protocol

The isolation of Sphingofungin B from the fermentation broth involves a multi-step chromatographic process designed to separate the target molecule from a complex mixture of other metabolites. The following is a detailed, generalized protocol based on the original discovery and standard natural product isolation techniques.

-

Extraction:

-

The whole fermentation broth (including mycelia and liquid medium) is extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol. The choice of solvent is critical and is based on the polarity of the target compound. Sphingofungin B, being an amino acid-containing lipid, has amphipathic properties, making these solvents suitable for its extraction from the aqueous fermentation medium.

-

The organic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Initial Chromatographic Fractionation (Silica Gel Chromatography):

-

The crude extract is adsorbed onto silica gel and subjected to column chromatography.

-